![molecular formula C13H13NO2S B1338752 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid CAS No. 61440-51-5](/img/structure/B1338752.png)

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Vue d'ensemble

Description

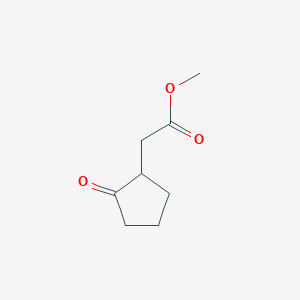

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Packing Analysis

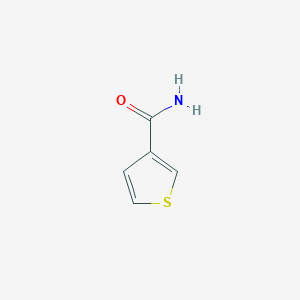

Research by Bettencourt-Dias, Viswanathan, and Ruddy (2005) explored the derivatization of thiophene with various acids to yield compounds with unique packing structures in their solid-state forms. The study focused on how the functional groups and intermolecular forces influence these structures, attributing significant torsion angle differences to packing effects due to π−π interactions between aromatic rings. This analysis is crucial for understanding the molecular assembly and potential applications of such compounds in materials science and nanotechnology (Bettencourt‐Dias et al., 2005).

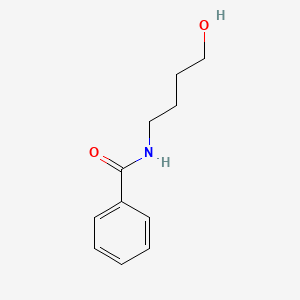

Photolabile Protecting Groups

Lin and Abe (2021) synthesized a new chromophore, demonstrating its application as a photolabile protecting group. They specifically examined caged benzoic acids, showcasing the release of benzoic acid upon photolysis without additional chemical reagents. This study highlights the potential of using thiophene derivatives as photolabile protecting groups in photochemical reactions, contributing to the development of light-responsive materials (Lin & Abe, 2021).

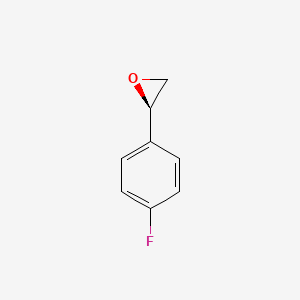

Antimicrobial Activity

Rajurkar and Shirsath (2017) achieved the green synthesis of triazole derivatives, starting from 4-amino benzoic acid. The synthesized compounds were evaluated for their in-vivo antimicrobial activity against various bacterial and fungal strains. This research underlines the importance of thiophene derivatives in developing new antimicrobial agents, offering a potential pathway for creating effective treatments against resistant pathogens (Rajurkar & Shirsath, 2017).

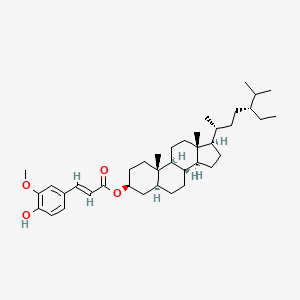

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. Their work demonstrated how these compounds could significantly enhance the luminescence of europium and terbium, suggesting applications in the development of new luminescent materials. Such materials could be crucial for optical devices, sensors, and bioimaging technologies (Viswanathan & Bettencourt-Dias, 2006).

Orientations Futures

The future directions for research on “4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in thiophene derivatives for their pharmacological activities , there is potential for future research in this area.

Propriétés

IUPAC Name |

4-(2-thiophen-2-ylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h1-6,9,14H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQCINPHLQENIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517545 | |

| Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61440-51-5 | |

| Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)